Fumiquinazoline B

CAS No.:

Cat. No.: VC1889137

Molecular Formula: C24H23N5O4

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23N5O4 |

|---|---|

| Molecular Weight | 445.5 g/mol |

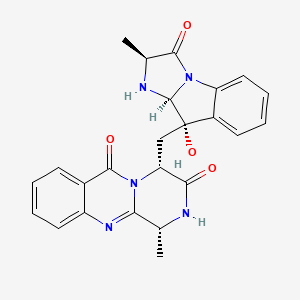

| IUPAC Name | (1R,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

| Standard InChI | InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13+,18-,23+,24+/m1/s1 |

| Standard InChI Key | DQQCCKFZJNINST-ZRCGILORSA-N |

| Isomeric SMILES | C[C@@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@H]5N[C@H](C(=O)N5C6=CC=CC=C64)C)O |

| Canonical SMILES | CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O |

Introduction

Natural Sources and Isolation

Fumiquinazoline B has been primarily isolated from fungal species belonging to the genus Aspergillus. According to research findings, Fumiquinazoline B (compound 72 in one classification system) has been isolated from Aspergillus sydowii, along with other fumiquinazolines including A, C, F, and G .

The following table summarizes the natural sources of various fumiquinazolines mentioned in the available literature:

The co-occurrence of multiple fumiquinazolines in the same fungal species suggests shared biosynthetic pathways and potential ecological significance of these compounds as secondary metabolites.

Chemical Synthesis

A significant advancement in fumiquinazoline research is the successful total synthesis of Fumiquinazoline B. According to the literature, the first total synthesis of (-)-Fumiquinazolines A, B, and I has been accomplished using innovative synthetic strategies . This synthetic approach employed Pd-catalyzed cyclization of an iodoindole carbamate to construct the imidazoindolone moiety, followed by dehydrative cyclization of a diamide and subsequent rearrangement through an amidine to construct the quinazolone moiety .

This synthetic achievement is significant as it:

-

Provides access to Fumiquinazoline B for further research studies

-

Enables structure-activity relationship investigations

-

Opens possibilities for creating structural analogues with potentially enhanced biological activities

-

Confirms the structural assignments previously made based on spectroscopic data

Cytotoxic Activities

Several fumiquinazolines have exhibited cytotoxic effects against various cancer cell lines. Fumiquinazoline C has shown cytotoxic activity against multiple cell lines including P388, HL60, A549, FT210, and BEL-7402, with IC50 values ranging between 1 × 10^-5 and 1 × 10^-4 mol/L^-1 . These findings suggest potential anticancer applications for compounds in this family.

Other Biological Activities

Additional biological activities reported for fumiquinazolines include:

-

Antifouling activity: Fumiquinazoline D and G have shown significant inhibitory effects on the settlement of Bugula neritina larvae at concentrations of 25 μg/mL, indicating potential applications in marine antifouling technologies .

-

Plant growth stimulation: Some indole alkaloids related to fumiquinazolines have demonstrated the ability to stimulate the growth of plant seedlings, suggesting potential agricultural applications .

Structure-Activity Relationships

Research on related pyrazino[2,1-b]quinazoline-3,6-dione derivatives has revealed important structure-activity relationships that may be relevant to understanding Fumiquinazoline B's properties. Studies on synthetic derivatives have demonstrated that the position and nature of substituents on the aromatic ring can significantly influence antimicrobial activity .

For example, research has shown that derivatives with chlorine substituents may exhibit different potency and spectrum of activity compared to those with fluorine substituents . These findings highlight the importance of specific structural features in determining biological activities and suggest potential directions for optimization of fumiquinazoline derivatives for specific applications.

Current Research Status and Future Directions

The research on Fumiquinazoline B and related compounds continues to evolve, with several promising directions:

-

Structural optimization: The development of derivatives with enhanced biological activities through structural modifications.

-

Mechanism of action studies: Investigation into how these compounds exert their biological effects, particularly their antimicrobial and cytotoxic activities.

-

Expanded biological screening: Evaluation of fumiquinazolines against a broader range of pathogens, including drug-resistant strains and diverse cancer cell lines.

-

Potential therapeutic applications: Exploration of fumiquinazolines as lead compounds for the development of new antibiotics, anticancer agents, and other therapeutic applications.

-

Biosynthetic studies: Investigation of the natural biosynthetic pathways of fumiquinazolines to better understand their ecological roles and potential for biotechnological production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume